molecular formula C11H21N B1430449 5-Methyl-2-azaspiro[5.5]undecane CAS No. 1797087-04-7

5-Methyl-2-azaspiro[5.5]undecane

Cat. No.: B1430449
CAS No.: 1797087-04-7
M. Wt: 167.29 g/mol
InChI Key: TVLSMDVQXJUDGZ-UHFFFAOYSA-N
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Description

Contextual Significance of Azaspirocyclic Systems in Organic Chemistry

Azaspirocycles, which are spiro compounds containing at least one nitrogen atom in one of the rings, are considered privileged scaffolds in drug discovery. nih.govacs.org The presence of the nitrogen atom can impart crucial properties such as improved aqueous solubility, the ability to form hydrogen bonds, and the capacity to interact with biological targets like receptors and enzymes. nih.gov The rigid, three-dimensional arrangement of atoms in azaspirocycles allows for precise spatial orientation of functional groups, a desirable feature for designing potent and selective therapeutic agents. nih.govnih.gov Researchers are actively developing new synthetic methods, such as visible-light-promoted protocols and palladium-catalyzed dearomative azaspirocyclization, to efficiently construct these complex molecular frameworks. acs.orgacs.org

Historical Development of Spiro[5.5]undecane Chemistry and its Nitrogenous Analogs

The parent carbocyclic scaffold, spiro[5.5]undecane, has been a subject of interest for its unique structural and physical properties, including its high molecular symmetry and stability. ontosight.ai Early research focused on its synthesis and understanding its conformational behavior. Over time, the focus expanded to its derivatives, including those with functional groups that could serve as handles for further chemical transformations. ontosight.ai The introduction of nitrogen atoms to create azaspiro[5.5]undecane analogs marked a significant evolution in the field. These nitrogenous derivatives, such as 1,9-diazaspiro[5.5]undecanes, have been investigated for a wide range of biological activities, including the treatment of obesity and pain. nih.govresearchgate.net The synthesis of various azaspiro[5.5]undecane systems has been a long-standing challenge, with particular interest in creating natural product analogs. researchgate.net

Structural Features and Topological Uniqueness of 5-Methyl-2-azaspiro[5.5]undecane

This compound is a specific isomer within the broader class of azaspiro[5.5]undecanes. Its structure consists of a cyclohexane (B81311) ring and a piperidine (B6355638) ring (the nitrogen-containing ring) connected by a spiro-carbon atom. The nitrogen atom is at the 2-position of the piperidine ring, and a methyl group is attached to the 5-position. This specific arrangement has several key implications:

Chirality: The substitution pattern can lead to the existence of stereoisomers, which may exhibit different biological activities.

Conformational Rigidity: The spirocyclic nature imparts a degree of rigidity that is greater than in simple bicyclic or monocyclic systems.

Influence of the Methyl Group: The methyl group can affect the molecule's lipophilicity, steric profile, and how it interacts with its environment.

The topological uniqueness of this scaffold lies in the precise three-dimensional arrangement of its constituent rings and the strategic placement of the nitrogen and methyl groups, which can be fine-tuned for specific applications.

Below is a table summarizing the key structural features of the parent spiro[5.5]undecane molecule.

PropertyValue
Chemical Formula C11H20
Molecular Weight 152.28 g/mol
Boiling Point 194-196°C
Physical State Colorless, crystalline solid

Data sourced from reference ontosight.ai

Overview of Current Research Trajectories Pertaining to the this compound Scaffold

While direct research exclusively focused on this compound is not extensively documented in publicly available literature, current research on analogous structures provides a clear indication of potential future directions. The primary trajectory for research on this scaffold is likely to be in the field of medicinal chemistry. Derivatives of the 2-azaspiro[5.5]undecane core are being explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Furthermore, the development of efficient and stereoselective synthetic routes to access the this compound core is a critical area of ongoing research. Innovations in synthetic methodologies, such as microwave-assisted organic synthesis, are being employed to accelerate the discovery and optimization of new spirocyclic compounds. researchgate.net The ability to synthesize a variety of derivatives with different substituents will be crucial for establishing structure-activity relationships and identifying lead compounds for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-10-5-8-12-9-11(10)6-3-2-4-7-11/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSMDVQXJUDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 5 Methyl 2 Azaspiro 5.5 Undecane

Functional Group Transformations and Interconversions on the Azaspiro[5.5]undecane Core

The secondary amine of the 2-azaspiro[5.5]undecane moiety is a prime site for functionalization. A common transformation is N-acylation, where the nitrogen atom is converted to an amide. For instance, reaction with furan-2-carbonyl chloride yields 2-(furan-2-carbonyl)-2-azaspiro[5.5]undecane. ontosight.ai This transformation not only modifies the electronic properties of the nitrogen but also introduces a new functional group that can participate in further reactions.

Another key functional group transformation is the conversion of the secondary amine to a carbamate. This is often achieved by reacting the parent compound with a suitable chloroformate. These transformations are crucial for modulating the biological activity and physicochemical properties of the resulting derivatives.

The table below summarizes some key functional group transformations on the azaspiro[5.5]undecane core.

Starting MaterialReagentProductReaction Type
2-Azaspiro[5.5]undecaneFuran-2-carbonyl chloride2-(Furan-2-carbonyl)-2-azaspiro[5.5]undecaneN-Acylation
AminoalcoholsTriphosgeneSpirocarbamatesCyclization

This table showcases examples of functional group transformations on the azaspiro[5.5]undecane core, highlighting the versatility of the secondary amine for derivatization.

Electrophilic and Nucleophilic Substitution Reactions of the Spirocyclic Nitrogen and Carbon Centers

The nitrogen atom in 5-Methyl-2-azaspiro[5.5]undecane, being a secondary amine, readily undergoes electrophilic substitution. Alkylation and acylation are common examples. The lone pair of electrons on the nitrogen attacks an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. The benzene (B151609) ring can also undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. youtube.com

Nucleophilic substitution reactions at the carbon centers of the spirocyclic framework are less common and generally require the introduction of a good leaving group. For instance, if a hydroxyl group were present on the cyclohexane (B81311) ring, it could be converted to a tosylate, which could then be displaced by a nucleophile.

The following table provides examples of substitution reactions involving the azaspiro[5.t]undecane framework.

Reaction TypeReactant(s)Electrophile/NucleophileProduct
Friedel-Crafts AlkylationBenzeneR-X (Alkyl halide), AlCl₃Alkylbenzene
Nucleophilic Aromatic SubstitutionBromobenzeneNaNH₂Aniline

This table illustrates electrophilic and nucleophilic substitution reactions relevant to the modification of the azaspiro[5.5]undecane scaffold.

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation of this compound derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For example, oxidation of the secondary amine could potentially form a nitroxide radical or an imine, although these are generally reactive intermediates.

Reduction reactions are also crucial for the derivatization of this spiro compound. For instance, if a carbonyl group is introduced into the molecule, it can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride. A study on citraconimide (B94617) derivatives showed that reduction with NaBH4 regioselectively produced 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-ones. rsc.org This demonstrates the potential for controlled reduction to generate stereoisomers.

The table below outlines examples of oxidation and reduction reactions.

Starting MaterialReagent(s)ProductReaction Type
Citraconimide derivativesNaBH₄5-hydroxy-4-methyl-1,5-dihydropyrrol-2-onesReduction
Citraconimide derivativesNaBH₄–CeCl₃ or DIBAL-H5-hydroxy-3-methyl-1,5-dihydropyrrol-2-onesReduction

This table provides examples of reduction reactions on related cyclic imide structures, suggesting potential pathways for the reduction of oxidized this compound derivatives.

Rearrangement Reactions within the Spiro[5.5]undecane Framework

Synthesis of Structural Analogs, Homologs, and Heteroatom-Containing Spiro[5.5]undecane Derivatives

The synthesis of structural analogs of this compound is an active area of research, driven by the desire to explore the structure-activity relationships of this scaffold. Analogs can be created by modifying the substitution pattern on the cyclohexane ring or by altering the nature of the substituent on the nitrogen atom. ontosight.aibanglajol.info

Homologs, which differ in the length of a carbon chain, can also be synthesized. For example, replacing the methyl group with an ethyl group would yield a homolog.

Furthermore, the introduction of other heteroatoms into the spiro[5.5]undecane framework leads to a diverse range of derivatives with potentially unique properties. For instance, the synthesis of 2-oxaspiro[5.5]undecane derivatives has been reported. acs.org The synthesis of 3,9-diazaspiro[5.5]undecane-based compounds has also been explored for their potential as GABAAR antagonists. soton.ac.uk

The table below lists some examples of synthesized analogs and heteroatom-containing derivatives.

Compound NameCAS NumberKey Structural Feature
9-methyl-9-azaspiro[5.5]undecane-8,10-dione711-03-5Contains a dione (B5365651) functionality
2-Iodo-9-methyl-2-azaspiro[5.5]undecaneNot AvailableIodine atom on the azaspirane ring
methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate2287265-62-5Contains an oxygen atom in the spiro ring and a carboxylate group
3-methyl-2-oxa-4-azaspiro[5.5]undecane1523199-07-6Contains an oxaza-spiro system

This table showcases the diversity of structural analogs and heteroatom-containing derivatives of the spiro[5.5]undecane framework, highlighting the broad scope for chemical modification.

Structural Elucidation and Conformational Analysis of 5 Methyl 2 Azaspiro 5.5 Undecane

Advanced Spectroscopic Methodologies for Structure Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 5-Methyl-2-azaspiro[5.5]undecane, each providing unique insights into its structural and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural assignment of this compound. Techniques such as 1H and 13C NMR, along with advanced two-dimensional experiments like DEPTQ, 1H–13C HSQC, 1H–13C HMBC, and 1H–15N HSQC, have been instrumental in proving the structure of related azaspiro compounds. sciforum.net These methods allow for the precise mapping of proton and carbon environments within the molecule, revealing connectivity and stereochemical relationships. For instance, in analogous spiro systems, NMR has been used to differentiate between tautomeric forms and to confirm the final structure of synthesized derivatives. sciforum.net

Mass Spectrometry Techniques (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern of this compound and its analogs. The National Institute of Standards and Technology (NIST) Chemistry WebBook lists the molecular weight of the parent spiro[5.5]undecane as 152.2765 g/mol . nist.gov For a related compound, 5-methylundecane, the molecular weight is 170.3348 g/mol . nist.govnist.gov Electron ionization mass spectrometry of similar structures, such as β-Chamigrene (a trimethyl-methylenespiro[5.5]undec-2-ene), reveals characteristic fragmentation patterns that aid in structural confirmation. nist.gov While a direct mass spectrum for this compound is not detailed in the provided results, the techniques are standard for confirming the molecular formula, which for a related compound, 9-Methyl-2-azaspiro[5.5]undecane, is C11H21N with a molecular weight of 167.294 g/mol . chemcd.com

Table 1: Molecular Properties of Related Spiro Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
Spiro[5.5]undecaneC11H20152.2765 nist.gov
5-MethylundecaneC12H26170.3348 nist.govnist.gov
9-Methyl-2-azaspiro[5.5]undecaneC11H21N167.294 chemcd.com
5-Methoxy-2-azaspiro[5.5]undecaneC11H21NO183.29 nih.gov
2-Methyl-1,5-dioxaspiro[5.5]undecaneC10H18O2170.25

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for analyzing the vibrational modes of molecules, offering a fingerprint of the functional groups present. In the study of related azaspiro compounds, IR spectroscopy has been used to prove the structure of newly synthesized derivatives. sciforum.net Raman spectroscopy, which measures the inelastic scattering of light from molecular vibrations, provides complementary information. nih.gov The Raman Rxn2 analyzer, with an excitation wavelength of 785 nm, is an example of the instrumentation used for such analyses. nih.gov While specific spectral data for this compound is not available, these techniques are essential for identifying characteristic bond vibrations within the spirocyclic framework.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, encompassing techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is vital for determining the absolute configuration of chiral molecules like this compound. The Cahn-Ingold-Prelog (CIP) protocol is used to assign R/S configurations to chiral centers, including the spiro carbon. yale.edu For instance, in 1,7-dioxaspiro[5.5]undecane, the priority of substituents around the spiro carbon determines its absolute stereochemistry. yale.edu This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in space, which can significantly influence the biological activity of the compound.

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. Studies on derivatives of spiro[5.5]undecane have revealed detailed conformational information. For example, a single crystal X-ray diffraction study of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate showed that the phenyl and methoxycarbonyl substituents are in equatorial positions on a dioxopyran ring with a twist boat conformation. sibran.ruresearchgate.net Similarly, the crystal structure of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione revealed a distorted envelope conformation for the 1,3-dioxane (B1201747) ring and a highly symmetric chair conformation for the cyclohexane (B81311) ring. researchgate.net These studies on related structures provide a strong basis for predicting the likely conformations of the rings in this compound.

Table 2: Crystallographic Data for a Related Spiro Compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneMonoclinicCc27.437(6)11.471(2)21.196(4)109.85(3) researchgate.net

Conformational Dynamics and Energetics of the Spiro[5.5]undecane System

The spiro[5.5]undecane ring system possesses a rigid conformation that introduces a unique spatial arrangement. nih.gov The angles between the planes of the constituent rings are a key feature of this system. For example, in a 1,5-oxaza spiroquinone derivative, the angles between the quinone and oxaza ring, the quinone and N-phenyl ring, and the oxaza ring and N-phenyl ring were found to be 79.6°, 66.5°, and 49.3°, respectively. nih.gov This fixed, non-planar geometry is a defining characteristic of the spiro[5.5]undecane core and is crucial for its interaction with biological targets. The conformational rigidity can be a desirable trait in drug design, as it reduces the entropic penalty upon binding to a receptor.

Stereochemical Assignments and Diastereomeric Relationships in Substituted Azaspiro[5.5]undecanes

The stereochemistry of substituted azaspiro[5.5]undecanes is primarily dictated by the presence of stereogenic centers, including the spiro carbon atom, and the conformational preferences of the two constituent rings. The introduction of a substituent, such as a methyl group at the 5-position of the 2-azaspiro[5.5]undecane framework, gives rise to diastereomers with distinct spatial arrangements and, consequently, different properties.

The assignment of the absolute and relative stereochemistry of these diastereomers relies heavily on a combination of advanced spectroscopic techniques and, where possible, single-crystal X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, is a powerful tool for elucidating the connectivity and through-space proximity of atoms, which in turn helps in assigning the relative stereochemistry.

In the case of substituted 2-azaspiro[5.5]undecanes, the orientation of the substituent on the piperidine (B6355638) ring (axial or equatorial) and its relationship to the cyclohexane ring defines the diastereomeric forms. For instance, in this compound, two diastereomers can exist: one with the methyl group in an axial position and the other with the methyl group in an equatorial position relative to the piperidine ring.

Table 1: Illustrative ¹³C NMR Chemical Shift Differences in Diastereomers of Substituted Spiro Compounds

Carbon AtomDiastereomer A (e.g., Equatorial Substituent)Diastereomer B (e.g., Axial Substituent)Expected Chemical Shift Difference (δA - δB) in ppm
Spiro-C~35-40~34-39Small
C-Substituent~18-22~15-19~3-5 (γ-gauche effect)
C-ortho to Spiro-C~30-35~28-33~2-4
C-meta to Spiro-C~25-30~24-29Small
C-para to Spiro-C~26-31~25-30Small
Note: This table is illustrative and based on general principles of substituent effects on ¹³C NMR chemical shifts in cyclohexyl and piperidinyl systems. Actual values for this compound would require experimental determination.

The diastereomeric relationship is also critical in determining the outcome of chemical reactions. The pre-existing stereochemistry of a substituted azaspiro[5.5]undecane can direct the approach of a reagent, leading to diastereoselective transformations where one diastereomer is formed in preference to another. This principle is fundamental in the asymmetric synthesis of complex natural products and pharmaceuticals containing the azaspiro[5.5]undecane core.

The stereochemical integrity and the relationship between different diastereomers are thus fundamental aspects that underpin the chemistry and potential applications of substituted azaspiro[5.5]undecanes. Further detailed studies, including the synthesis and full spectroscopic and crystallographic characterization of specific derivatives like this compound, are essential to fully map out their intricate stereochemical landscape.

Emerging Research Applications of 5 Methyl 2 Azaspiro 5.5 Undecane Scaffolds

Role in Catalysis and Asymmetric Synthesis (as ligands or organocatalysts)

The field of asymmetric catalysis, which focuses on the selective synthesis of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry. chiralpedia.com The development of efficient chiral catalysts is a continuous effort, driven by the need for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and fine chemicals. chiralpedia.com The 5-methyl-2-azaspiro[5.5]undecane framework, with its inherent chirality and conformational rigidity, presents an attractive scaffold for the design of new ligands and organocatalysts for asymmetric synthesis.

While direct research on this compound as a catalyst is still emerging, the broader class of azaspiro compounds has shown significant promise. For instance, derivatives of 1,8-diazaspiro[5.5]undecane have been successfully synthesized and utilized in asymmetric synthesis. researchgate.net These approaches often involve the generation of iminium ions from functionalized α-amino nitriles, followed by intramolecular nucleophilic alkylation to construct the spirocyclic system. researchgate.net The principles demonstrated in these syntheses can be extrapolated to the development of chiral ligands based on the this compound core.

The potential of this scaffold lies in the ability to introduce various substituents at the nitrogen atom and the methyl-bearing carbon, allowing for fine-tuning of the steric and electronic properties of the resulting catalyst. This modularity is crucial for achieving high levels of enantioselectivity in a wide range of chemical transformations. Asymmetric hydrogenation and asymmetric allylic substitution are two key areas where such tailored catalysts could be impactful. chiralpedia.com

Applications in Materials Science and Polymer Chemistry

The unique topology of spiro compounds, including this compound, makes them intriguing building blocks for the creation of advanced polymeric materials. appleacademicpress.com The incorporation of such rigid, non-planar structures into polymer chains can significantly influence the material's properties, such as its thermal stability, mechanical strength, and solubility. ksu.edu.sa

Research into the application of azaspiro scaffolds in polymer chemistry is an active area. For example, the synthesis of polymers containing spiro-heterocyclic rings can lead to materials with novel characteristics. ksu.edu.sa While specific studies on polymers derived from this compound are not yet widely reported, related structures offer insights into potential applications. The introduction of the this compound unit could disrupt polymer chain packing, leading to materials with increased free volume and potentially enhanced gas permeability or altered optical properties.

Furthermore, the nitrogen atom within the spirocycle provides a handle for further functionalization, enabling the creation of cross-linked polymers or materials with specific interactive capabilities. The development of high-performance polymers with exceptional thermal and mechanical properties is a key objective in materials science, and the incorporation of novel spirocyclic monomers is a promising strategy to achieve this. appleacademicpress.com

Development as Advanced Chemical Probes and Tools for Mechanistic Investigations

Chemical probes are small molecules used to study and manipulate biological systems, providing invaluable insights into cellular processes. chemicalprobes.org The development of potent and selective chemical probes is crucial for target validation in drug discovery and for dissecting complex biological pathways. chemicalprobes.org The this compound scaffold offers a three-dimensional framework that can be decorated with various functional groups to create novel chemical probes.

Design and Synthesis of Molecular Scaffolds for Chemical Biology Research

The synthesis of diverse molecular scaffolds is a cornerstone of chemical biology research. The this compound core can serve as a starting point for the generation of libraries of compounds with diverse spatial arrangements of functional groups. The inherent rigidity of the spirocyclic system helps to pre-organize these functional groups, potentially leading to higher affinity and selectivity for biological targets.

The synthesis of related azaspiro[5.5]undecane derivatives has been explored, providing a foundation for the construction of more complex molecules based on the this compound scaffold. nih.govacs.org These synthetic strategies can be adapted to introduce reporter groups, reactive moieties, or other functionalities required for chemical biology applications.

Exploration of Ligand-Receptor Interactions in Model Systems (non-therapeutic)

Understanding the interactions between small molecules and their protein targets is fundamental to drug design and chemical biology. The this compound scaffold can be used to construct model ligands to probe the binding pockets of receptors. For instance, studies on related 3,9-diazaspiro[5.5]undecane-based compounds have provided insights into their binding at GABA-A receptors. soton.ac.uk

By systematically modifying the substituents on the this compound core, researchers can map the structure-activity relationships that govern ligand binding. This information is crucial for the rational design of more potent and selective molecules. The defined stereochemistry of the scaffold allows for the exploration of how chirality influences receptor recognition.

Scaffold Diversification for Chemical Library Development (e.g., DNA-Encoded Libraries)

The development of large and diverse chemical libraries is essential for identifying novel ligands for biological targets. nih.gov DNA-Encoded Library (DEL) technology has emerged as a powerful tool for screening vast numbers of compounds. amgen.comyoutube.com This technology involves attaching a unique DNA barcode to each chemical compound, allowing for the simultaneous screening of billions of molecules. nih.govyoutube.com

The this compound scaffold is well-suited for incorporation into DELs. Its robust chemical nature and the presence of a reactive handle (the secondary amine) allow for its derivatization with a wide range of building blocks. By incorporating this scaffold into a DEL synthesis workflow, it is possible to generate libraries of compounds with significant three-dimensional diversity. The screening of such libraries against various protein targets could lead to the discovery of novel binders with unique pharmacological profiles.

Future Directions and Challenges in 5 Methyl 2 Azaspiro 5.5 Undecane Research

Innovations in Efficient and Sustainable Synthetic Methodologies for Spirocyclic Azanes

The development of efficient and environmentally friendly methods for constructing complex molecular architectures is a cornerstone of modern organic chemistry. For a compound like 5-Methyl-2-azaspiro[5.5]undecane, future research will undoubtedly focus on moving beyond classical, multi-step syntheses towards more innovative and sustainable approaches.

A significant challenge lies in the stereoselective synthesis of the spirocyclic core. Future methodologies could explore the use of chiral catalysts, such as organocatalysts or transition-metal complexes, to control the three-dimensional arrangement of atoms. Asymmetric catalysis would be instrumental in producing enantiomerically pure forms of this compound, which is often crucial for elucidating its biological activity.

Furthermore, the principles of green chemistry will likely guide the development of new synthetic routes. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. Flow chemistry, a technique where reactions are run in continuous-flow reactors, could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this and other spirocyclic azanes.

Exploration of Underexplored Reactivity Pathways and Transformations

The reactivity of the 2-azaspiro[5.5]undecane scaffold, particularly with a methyl substituent at the 5-position, is a largely uncharted territory. Future research is needed to understand how the interplay of the spirocyclic structure and the methyl group influences the reactivity of the secondary amine and the adjacent methylene (B1212753) groups.

Key areas for exploration would include:

N-Functionalization: Investigating a wide range of reactions to modify the nitrogen atom, such as N-alkylation, N-arylation, and N-acylation, to create a library of derivatives with diverse properties.

C-H Activation: Exploring modern C-H activation strategies to selectively functionalize the carbon skeleton of the molecule. This could provide direct routes to novel analogs without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Studying the stability of the spirocyclic system under various conditions to uncover potential ring-opening or rearrangement pathways, which could lead to the synthesis of other interesting and complex molecular scaffolds.

Understanding these fundamental reactivity patterns is crucial for unlocking the full potential of this compound as a building block in medicinal chemistry and materials science.

Advancements in Computational Methodologies for Accurate Prediction of Azaspirocyclic Properties

In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and potential applications of this compound. Future research will likely leverage the power of advanced computational methodologies to predict a range of its characteristics.

Table 1: Potential Computational Studies on this compound

Computational MethodPredicted PropertyPotential Impact
Density Functional Theory (DFT)Conformational analysis, electronic structure, and spectroscopic properties (NMR, IR).Guide synthetic efforts and aid in the characterization of the molecule.
Molecular Dynamics (MD)Interaction with biological macromolecules (e.g., proteins, DNA) and solvation effects.Predict potential biological targets and understand its behavior in a physiological environment.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity based on its structural features.Prioritize the synthesis of derivatives with a higher probability of desired biological effects.

These computational approaches can significantly accelerate the research and development process by providing a rational basis for experimental design and helping to identify the most promising avenues for investigation.

Integration of this compound Scaffolds into Novel Technologies and Analytical Tools

The unique three-dimensional structure of this compound makes it an attractive scaffold for incorporation into new technologies and analytical tools. While specific applications are yet to be discovered, several areas hold promise.

In materials science, the spirocyclic nature of the compound could be exploited to create polymers with unique thermal and mechanical properties. Its ability to act as a ligand for metal ions could also be explored for applications in catalysis or as a component of novel sensors.

In the realm of analytical chemistry, derivatives of this compound could be developed as chiral resolving agents for separating enantiomers in chromatography. Furthermore, its structure could serve as a foundation for the design of fluorescent probes for the detection of specific analytes.

The journey of this compound in the world of scientific research is just beginning. The challenges are significant, primarily due to the current lack of dedicated studies. However, the future is ripe with opportunities. By applying the latest advancements in synthesis, reactivity studies, computational chemistry, and materials science, researchers can unlock the secrets of this intriguing molecule and potentially reveal a wealth of new applications that will benefit science and society.

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5-Methyl-2-azaspiro[5.5]undecane

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